molecular formula C29H32N4O2S2 B12172425 2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B12172425
分子量: 532.7 g/mol
InChIキー: HGKSAEGKDJBPNI-JLPGSUDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core. Key structural features include:

  • 4-Benzylpiperidin-1-yl substituent: A benzyl-substituted piperidine moiety at position 2, which enhances lipophilicity and may influence target binding .
  • (Z)-configured methylidene linkage: A thiazolidinone ring conjugated to the core via a Z-configuration, critical for maintaining planar geometry and intermolecular interactions .
  • 3-(2-methylpropyl) thiazolidinone substituent: A branched alkyl chain at position 3 of the thiazolidinone ring, contributing to steric bulk and hydrophobicity .

The compound’s complexity reflects design strategies to optimize pharmacokinetic and pharmacodynamic properties through targeted substituent modifications.

特性

分子式

C29H32N4O2S2

分子量

532.7 g/mol

IUPAC名

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H32N4O2S2/c1-19(2)17-33-28(35)24(37-29(33)36)16-23-26(30-25-10-9-20(3)18-32(25)27(23)34)31-13-11-22(12-14-31)15-21-7-5-4-6-8-21/h4-10,16,18-19,22H,11-15,17H2,1-3H3/b24-16-

InChIキー

HGKSAEGKDJBPNI-JLPGSUDCSA-N

異性体SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCC(CC4)CC5=CC=CC=C5)C=C1

正規SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCC(CC4)CC5=CC=CC=C5)C=C1

製品の起源

United States

準備方法

合成経路と反応条件

2-(4-ベンジルピペリジン-1-イル)-7-メチル-3-{(Z)-[3-(2-メチルプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、容易に入手可能な出発物質から始まる複数の手順を伴います。一般的な合成経路の1つは、次の手順を伴います。

工業生産方法

この化合物の工業生産には、上記合成経路の最適化を含み、収量と純度を高める場合があります。 これには、高度な触媒系、連続フローリアクター、自動合成プラットフォームを使用し、プロセスを合理化して生産コストを削減することが含まれます .

作用機序

類似の化合物との比較

独自性

2-(4-ベンジルピペリジン-1-イル)-7-メチル-3-{(Z)-[3-(2-メチルプロピル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンは、構造的特徴の組み合わせにより、特定の化学反応性と生物学的活性を付与するため、ユニークです。 複数の分子標的と経路と相互作用する能力により、科学研究と潜在的な治療用途のための汎用性の高い化合物となっています.

類似化合物との比較

Table 1: Structural Comparison of Selected Analogues

Compound Name Piperidinyl/Piperazinyl Substituent Thiazolidinone Substituent Core Modifications Key References
Target Compound 4-Benzylpiperidin-1-yl 3-(2-Methylpropyl) 7-Methyl
2-(4-Ethylpiperazinyl)-... () 4-Ethylpiperazinyl 3-(3-Methoxypropyl) 7-Methyl
2-(4-Cyclopropylpiperazinyl)-... () 4-Cyclopropylpiperazinyl Unspecified 7-(4-Methylpiperazinyl)
2-(1,3-Benzodioxol-5-yl)-... () N/A N/A 1,3-Benzodioxolyl

Key Observations:

Piperidinyl/Piperazinyl Modifications: The 4-benzylpiperidin-1-yl group in the target compound increases lipophilicity (predicted logP ~4.2) compared to 4-ethylpiperazinyl (logP ~3.1) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Thiazolidinone Substituents: The 3-(2-methylpropyl) group in the target compound confers greater hydrophobicity than the 3-(3-methoxypropyl) analogue (), which may improve metabolic stability but reduce solubility .

Core Modifications :

  • Substitution at position 7 with 4-methylpiperazinyl () or 1,3-benzodioxolyl () alters electronic profiles and hydrogen-bonding capacity, impacting target engagement .

Physicochemical and Drug-Likeness Profiles

Computational studies on related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., ) predict the following properties for the target compound:

  • Molecular Weight : ~580 g/mol (slightly above Lipinski’s rule of five threshold).
  • logP : ~4.2 (indicative of high lipophilicity).
  • Hydrogen Bond Acceptors/Donors: 8 acceptors, 1 donor (suboptimal for oral bioavailability).
  • Polar Surface Area : ~120 Ų (moderate permeability).

In contrast, the 4-ethylpiperazinyl analogue () has a lower logP (~3.1) and improved solubility, aligning better with drug-likeness criteria .

Target Prediction and SAR Exploration

Tools like SimilarityLab () enable rapid identification of analogues with reported activities. For example:

  • The 4-benzylpiperidin-1-yl moiety is associated with kinase inhibition in related compounds .
  • Thiazolidinone derivatives often target enzymes like dipeptidyl peptidase-IV (DPP-4) or carbonic anhydrases .

生物活性

The compound 2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates multiple pharmacologically relevant moieties, including a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidine ring, and a piperidine unit. The molecular formula is C₃₃H₄₃N₅OS₂, with a molecular weight of approximately 532.72 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines.
  • Antidiabetic Properties : The thiazolidine component suggests potential in glucose metabolism modulation.
  • Neuroprotective Effects : The piperidine moiety is associated with neuroactive properties.

The biological activity of the compound is attributed to its ability to interact with various biological targets. Interaction studies suggest potential binding to receptors and enzymes involved in critical physiological processes:

  • Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE), which is significant for neurodegenerative disease treatment.
  • Receptor Modulation : Possible interaction with opioid receptors could explain analgesic properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features and biological activities of this compound against related molecules:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedionesContains thiazolidine ringsAntidiabetic properties
PyridopyrimidinesPyrido[1,2-a]pyrimidine coreAnticancer activity
Piperidine DerivativesPiperidine moietyUsed in various pharmaceuticals

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds similar to 2-(4-benzylpiperidin-1-yl)-7-methyl...

  • Anticancer Studies : Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit potent anticancer activity against human cancer cell lines. For instance, a study found that modifications to the pyrido core enhanced cytotoxicity against breast cancer cells by inducing apoptosis.
  • Diabetes Management : Thiazolidinedione derivatives have been extensively studied for their role in improving insulin sensitivity. Compounds containing thiazolidine rings have shown promise in lowering blood glucose levels in diabetic models.
  • Neuroprotective Effects : Research involving piperidine derivatives indicates their potential as neuroprotective agents. A study evaluated the effects of piperidine-based compounds on neurodegeneration in animal models, revealing significant improvements in cognitive functions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。